molecular formula C24H22N2O3 B15017348 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

Cat. No.: B15017348
M. Wt: 386.4 g/mol
InChI Key: KBUJMWXRYQXQGM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propoxybenzamide moiety is particularly significant in enhancing its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-3-14-28-18-9-6-8-17(15-18)23(27)25-20-12-7-10-19(16(20)2)24-26-21-11-4-5-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27)

InChI Key

KBUJMWXRYQXQGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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